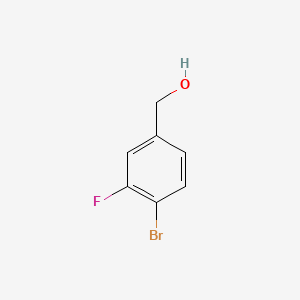

(4-Bromo-3-fluorophenyl)methanol

Overview

Description

(4-Bromo-3-fluorophenyl)methanol (CAS: 222978-01-0) is a halogenated aromatic alcohol with the molecular formula C₇H₆BrFO. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and metal complexes. Its structure features a hydroxylmethyl group (-CH₂OH) attached to a benzene ring substituted with bromine and fluorine at the 4- and 3-positions, respectively. This substitution pattern confers unique electronic and steric properties, making it valuable for drug discovery and coordination chemistry. For instance, it has been utilized to synthesize transition metal complexes (e.g., Co, Ni, Cu, Zn) with demonstrated cytotoxicity against cancer cell lines and antimicrobial activity .

Market analyses project steady growth in its production, with global capacity expected to rise significantly from 2025 to 2030, driven by demand in pharmaceutical and chemical industries .

Preparation Methods

Preparation Methods of (4-Bromo-3-fluorophenyl)methanol

Reduction of 4-Bromo-3-fluorobenzoic Acid Using Borane-Tetrahydrofuran Complex

The most documented and practical method for synthesizing this compound involves the reduction of 4-bromo-3-fluorobenzoic acid to the corresponding benzyl alcohol using borane complex in tetrahydrofuran (THF) solvent.

Procedure Summary:

- Starting Material: 4-Bromo-3-fluorobenzoic acid (e.g., 40.8 g, 0.187 mol)

- Solvent: Tetrahydrofuran (THF), typically 250 mL

- Reducing Agent: Borane-THF complex (1 M solution), added dropwise (e.g., 374 mL, 0.374 mol)

- Reaction Conditions:

- Temperature maintained below 10 °C during addition

- Stirring overnight at ambient temperature to complete reduction

- Quenching: Slow addition of water (e.g., 150 mL) at 0 °C

- Workup:

- Removal of THF by rotary evaporation

- Partitioning between ethyl acetate and water

- Extraction of aqueous phase with ethyl acetate (3 × 100 mL)

- Organic layers combined, washed with brine, dried over sodium sulfate (Na2SO4)

- Filtration and concentration to yield this compound as an oil that solidifies on standing

- Characterization: 1H NMR (CDCl3) shows aromatic protons at δ 7.52 (triplet), 7.16 (doublet), 7.02 (doublet), benzylic CH2 at δ 4.67 (singlet), and hydroxyl proton at δ 1.47 (broad singlet).

This method is advantageous due to its straightforward protocol, good yield, and use of commercially available reagents. Borane is a selective reducing agent that efficiently converts carboxylic acids to primary alcohols without affecting other functional groups, such as halogens.

Alternative Reduction Methods

While the borane-THF reduction is the primary documented route, other reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could theoretically be employed. However, these methods are less frequently reported for this specific substrate due to potential side reactions or harsher conditions.

Related Synthetic Context from Complex Ligand Preparations

In research involving the synthesis of transition metal complexes with ligands containing this compound moieties, the compound is often prepared or incorporated via similar reduction steps or through functionalization of aromatic precursors. For example, (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol ligands were synthesized and characterized, indicating the feasibility of preparing such benzyl alcohol derivatives for coordination chemistry applications.

Synthetic Notes from Patent Literature

Patent documents describe multi-step synthetic sequences involving halogenated fluorophenyl intermediates, including bromination, cyanation, sulfoxidation, and reduction steps. These processes often use solvents such as dichloromethane, chloroform, acetonitrile, methanol, ethanol, and water mixtures, and oxidizing agents like chloroperoxybenzoic acid or peracetic acid. However, the direct preparation of this compound is most reliably achieved by the borane reduction of the corresponding carboxylic acid.

Data Summary Table of Preparation Method

| Step | Reagents & Conditions | Description | Outcome/Notes |

|---|---|---|---|

| 1 | 4-Bromo-3-fluorobenzoic acid (0.187 mol) | Dissolved in THF (250 mL), under Ar, ice bath | Starting material preparation |

| 2 | Borane-THF complex (1 M, 0.374 mol) | Added dropwise over 1 hour, temp <10 °C | Selective reduction to benzyl alcohol |

| 3 | Stirring overnight at ambient temperature | Reaction completion | Full conversion to this compound |

| 4 | Quench with water (150 mL) at 0 °C | Safe termination of reaction | Hydrolysis of borane complex |

| 5 | Extraction with ethyl acetate (3 × 100 mL) | Organic-aqueous phase separation | Isolation of product |

| 6 | Drying over Na2SO4, filtration, concentration | Purification step | Product isolated as oil, solidifies on standing |

| 7 | Characterization by 1H NMR | δ 7.52 (t), 7.16 (d), 7.02 (d), 4.67 (s), 1.47 (br s) | Confirms structure and purity |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Proton NMR in CDCl3 solvent shows characteristic aromatic and benzylic signals consistent with this compound.

- Physical State: Product typically isolated as an oil that solidifies upon standing.

- Purity: High purity (>90%) achievable with proper workup and drying.

Summary and Expert Commentary

The synthesis of this compound is most reliably and commonly performed by the reduction of 4-bromo-3-fluorobenzoic acid using borane in tetrahydrofuran. This method offers mild conditions, good selectivity, and straightforward workup, making it suitable for both laboratory and potential scale-up applications. The procedure is well-documented in chemical supplier protocols and research literature, ensuring reproducibility and reliability.

Other synthetic routes involving complex intermediates or multi-step sequences are less direct and typically serve different synthetic goals, such as ligand preparation for metal complexes or advanced pharmaceutical intermediates. The borane reduction method remains the benchmark for preparing this compound.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed:

Oxidation: 4-Bromo-3-fluorobenzaldehyde or 4-Bromo-3-fluorobenzoic acid.

Reduction: 4-Bromo-3-fluorotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

(4-Bromo-3-fluorophenyl)methanol belongs to a family of halogenated benzyl alcohols. Key structural analogues include:

Key Differences and Implications

Substituent Position Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro substituent in this compound enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution reactions. In contrast, methyl-substituted analogues (e.g., 4-Bromo-3-methylphenyl)methanol exhibit reduced reactivity due to electron-donating effects . Steric Effects: Ortho-substituted derivatives (e.g., 2-Bromo-5-fluorophenyl)methanol show hindered access to the hydroxyl group, limiting their utility in coordination chemistry compared to the meta/para-substituted parent compound .

Biological Activity: this compound-derived metal complexes exhibit superior cytotoxicity (52–66% viability inhibition at >100 μg/mL) against MCF-7 and K-562 cell lines compared to analogues with bulkier substituents, which show reduced cellular uptake . Copper complexes of the parent compound demonstrate broad-spectrum antibacterial activity, while methyl-substituted variants are less effective due to decreased metal-binding affinity .

Synthetic Utility: The parent compound is a key intermediate in synthesizing acrylate derivatives (e.g., (E)-Ethyl-3-(4-bromo-3-fluorophenyl)acrylate) for Suzuki-Miyaura cross-coupling reactions, whereas ortho-substituted analogues are less reactive in such transformations . Derivatives like (5-(((4-Bromo-3-fluorophenyl)amino)methyl)furan-2-yl)methanol exhibit enhanced solubility in aqueous media, making them preferable for micellar catalysis applications .

Market and Production Trends

- Global Demand: this compound dominates production volumes (est. 65% of halogenated benzyl alcohols by 2025) due to its pharmaceutical relevance, while methyl- and ortho-substituted analogues account for <20% .

- Cost Efficiency: The parent compound’s synthesis via Barbier-type reactions or ketone reduction is more cost-effective (yields >50%) compared to multi-step routes required for analogues like (3-Amino-4-bromophenyl)methanol .

Biological Activity

(4-Bromo-3-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrF, characterized by significant biological activity. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential applications against various bacterial strains and its interactions with biological targets.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted at the para position with a bromine atom and at the meta position with a fluorine atom, along with a hydroxymethyl group (-CH2OH) attached to the benzene ring. This unique substitution pattern contributes to its distinctive chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 207.05 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits antibacterial properties , particularly against drug-resistant bacterial strains. The mechanism of action primarily involves the inhibition of key bacterial enzymes, such as alkaline phosphatase, which is essential for bacterial metabolism. Molecular docking studies suggest that this compound can effectively bind to specific enzymes, inhibiting their function and demonstrating potential as an antimicrobial agent .

Antibacterial Activity

Studies have shown that this compound interacts with several biological targets, leading to significant antibacterial activity. Notably, it has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound's efficacy is attributed to its ability to disrupt bacterial metabolic processes, making it a candidate for further development as an antibacterial agent.

Case Studies

- Study on Drug-Resistant Strains : A study published in Molecular Pharmacology evaluated the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound inhibited alkaline phosphatase activity by approximately 50% at a concentration of 25 µg/mL, highlighting its role as an enzyme inhibitor in bacterial metabolism.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The presence of bromine and fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds reveal that variations in substituent groups lead to distinct physical and chemical properties, affecting their overall biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Bromo-3-methylphenyl)methanol | C8H9BrO | Methyl group instead of fluorine |

| (4-Bromo-3-trifluoromethylphenyl)methanol | C8H6BrF3O | Contains trifluoromethyl group |

| (4-Fluoro-3-bromophenyl)methanol | C8H8BrF | Fluorine at para position instead of bromine |

Q & A

Q. What optimized synthetic methods exist for preparing (4-Bromo-3-fluorophenyl)methanol with high purity, and how are intermediates characterized?

Basic Research Question

The synthesis typically involves functionalizing a pre-halogenated aromatic ring. A validated route starts with 4-bromo-3-fluorobenzaldehyde, which undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding the target alcohol with >90% purity . Key intermediates like the aldehyde precursor are characterized via H NMR (e.g., δ 10.0 ppm for the aldehyde proton) and LC-MS to confirm structural integrity. Post-reduction, the product is purified via flash chromatography (hexane/ethyl acetate gradient) and analyzed for residual solvents by GC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question

- Spectroscopy : H and C NMR are essential for confirming the hydroxymethyl group (e.g., δ 4.6 ppm for -CH₂OH) and aromatic substitution pattern. IR spectroscopy identifies O-H stretches (~3200–3600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolves the spatial arrangement of bromine and fluorine substituents. ORTEP-3 visualizes thermal ellipsoids, critical for assessing bond angles and torsional strain in the phenyl ring .

Q. How does the hydroxyl group in this compound mediate interactions with biological targets, and what methodological approaches validate these mechanisms?

Advanced Research Question

The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating activity. For example, derivatives like (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one exhibit antibacterial effects by binding to bacterial ribosomes. Methods include:

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like Mycobacterium tuberculosis enoyl-ACP reductase .

- Covalent Binding Assays : LC-MS/MS detects adducts formed between the compound and cysteine residues in proteins .

Q. What challenges arise in resolving crystallographic data for halogenated derivatives like this compound, and how are they addressed?

Advanced Research Question

Heavy atoms (Br, F) cause absorption anomalies and twinning, complicating structure refinement. Solutions include:

- Data Collection : High-flux synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption.

- Refinement : SHELXL incorporates anisotropic displacement parameters and restraints for Br/F positions. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections .

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives?

Advanced Research Question

Discrepancies in antimicrobial potency (e.g., Gram-positive vs. Gram-negative bacteria) may stem from:

- Membrane Permeability : LogP calculations (e.g., 1.97 for oxazolidinone derivatives) predict differential cellular uptake .

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways, explaining reduced in vivo efficacy .

Methodological rigor includes using isogenic bacterial strains and standardized MIC protocols to minimize variability .

Q. What role does this compound play in synthesizing pharmacologically active complexes, and how are these evaluated?

Advanced Research Question

The compound serves as a precursor for transition metal complexes with enhanced bioactivity. For example, Cu(II) complexes of (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol show cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM). Evaluation methods include:

- Cyclic Voltammetry : Assesses redox activity linked to DNA intercalation.

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of cell death .

Q. How do steric and electronic effects of bromine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluorine meta to bromine enhances oxidative addition in Suzuki-Miyaura couplings. Experimental strategies:

- Pd Catalysis : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C in THF/water.

- Kinetic Studies : Monitor reaction progress via F NMR to optimize substituent positioning for C-C bond formation .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDUFYPJCUBGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609371 | |

| Record name | (4-Bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222978-01-0 | |

| Record name | (4-Bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-3-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.